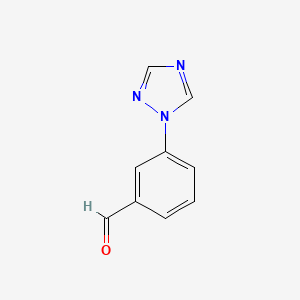
3-(1H-1,2,4-Triazol-1-yl)benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1H-1,2,4-Triazol-1-yl)benzaldehyde is a chemical compound with the molecular formula C9H7N3O and a molecular weight of 173.17138 . It is a derivative of 1,2,4-triazole, a class of heterocyclic compounds that contain a five-membered ring with two carbon atoms and three nitrogen atoms .
Synthesis Analysis
The synthesis of 1,2,4-triazole derivatives, including 3-(1H-1,2,4-Triazol-1-yl)benzaldehyde, has been reported in several studies . For instance, one study reported the synthesis of nineteen novel 1,2,4-triazole derivatives, including 1,3-diphenyl-2-(1H-1,2,4-triazol-1-yl) propan-1-ones . The structures of these derivatives were confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .
Molecular Structure Analysis
The molecular structure of 3-(1H-1,2,4-Triazol-1-yl)benzaldehyde can be analyzed using various spectroscopic techniques. For instance, the IR spectrum can provide information about the functional groups present in the molecule . The 1H-NMR and 13C-NMR spectra can provide information about the hydrogen and carbon atoms in the molecule, respectively .
Chemical Reactions Analysis
The chemical reactions involving 3-(1H-1,2,4-Triazol-1-yl)benzaldehyde can be analyzed based on the reactivity of the 1,2,4-triazole ring. The 1,2,4-triazole ring is known for its ability to participate in various chemical reactions, including cycloaddition reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of 3-(1H-1,2,4-Triazol-1-yl)benzaldehyde can be analyzed using various techniques. For instance, the IR spectrum can provide information about the functional groups present in the molecule . The 1H-NMR and 13C-NMR spectra can provide information about the hydrogen and carbon atoms in the molecule, respectively .
Scientific Research Applications
Anticancer Agent Development
The 1,2,4-triazole derivatives, including compounds related to 3-(1H-1,2,4-Triazol-1-yl)benzaldehyde , have been synthesized and evaluated for their potential as anticancer agents. These compounds have shown promising cytotoxic activities against various human cancer cell lines, such as MCF-7, Hela, and A549. Some derivatives exhibited significant selectivity, targeting cancer cells while sparing normal cells, which is a crucial aspect of anticancer drug design .
Antimicrobial Applications
Research indicates that 1,2,4-triazole derivatives exhibit a broad spectrum of antimicrobial activities. This makes 3-(1H-1,2,4-Triazol-1-yl)benzaldehyde a valuable scaffold for developing new antimicrobial agents that could be effective against resistant strains of bacteria and other pathogens .
Antioxidant Properties
Compounds with the 1,2,4-triazole moiety have been associated with antioxidant activities. This property is essential in the pharmaceutical industry, as oxidative stress is a contributing factor in many diseases. Derivatives of 3-(1H-1,2,4-Triazol-1-yl)benzaldehyde could be explored for their efficacy in mitigating oxidative damage in biological systems .
Enzyme Inhibition
The triazole ring is known to interact with various enzymes, acting as an inhibitor. This interaction is crucial in the design of drugs that aim to modulate enzymatic activity in the treatment of diseases. For instance, 3-(1H-1,2,4-Triazol-1-yl)benzaldehyde derivatives could be potential inhibitors for enzymes like aromatase, which is a target in breast cancer therapy .
Supramolecular Chemistry
The triazole ring’s ability to form hydrogen bonds makes it an interesting candidate for applications in supramolecular chemistry. It can be used to create complex structures with specific properties, which have implications in material science and nanotechnology .
Drug Discovery and Design
The structural motif of 3-(1H-1,2,4-Triazol-1-yl)benzaldehyde is significant in drug discovery due to its resemblance to the amide bond, which is prevalent in many drugs. Its incorporation into new compounds can lead to the development of drugs with improved pharmacokinetic and pharmacodynamic profiles .
Future Directions
The future directions for research on 3-(1H-1,2,4-Triazol-1-yl)benzaldehyde and other 1,2,4-triazole derivatives could include further investigations on their biological activities and mechanisms of action . Additionally, these compounds could be used as a structural optimization platform for the design and development of more selective and potent anticancer molecules . Further computational studies could also be conducted to predict the interaction of these compounds with various biological targets .
properties
IUPAC Name |
3-(1,2,4-triazol-1-yl)benzaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O/c13-5-8-2-1-3-9(4-8)12-7-10-6-11-12/h1-7H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGKBHMJLDGOYPI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N2C=NC=N2)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70594502 |
Source


|
| Record name | 3-(1H-1,2,4-Triazol-1-yl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70594502 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1H-1,2,4-Triazol-1-yl)benzaldehyde | |
CAS RN |
868755-54-8 |
Source


|
| Record name | 3-(1H-1,2,4-Triazol-1-yl)benzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=868755-54-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(1H-1,2,4-Triazol-1-yl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70594502 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



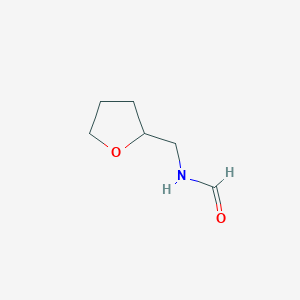
![4-Chloro-2-methylthieno[3,2-c]pyridine](/img/structure/B1369845.png)

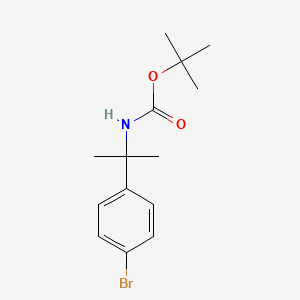
![2-Benzo[1,3]dioxol-5-YL-oxazole-4-carboxylic acid](/img/structure/B1369848.png)
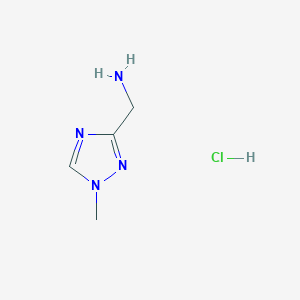
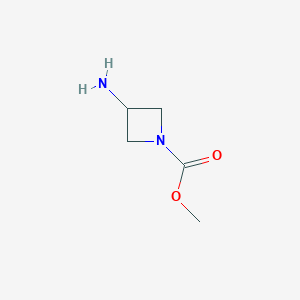
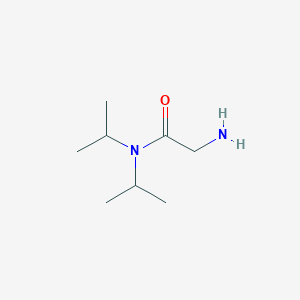



![1-{1-[(4-fluorophenyl)methyl]-1H-pyrazol-4-yl}ethan-1-one](/img/structure/B1369866.png)